

# An In-depth Technical Guide to 4-(2-Bromoethoxy)benzaldehyde

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## Compound of Interest

Compound Name: 4-(2-Bromoethoxy)benzaldehyde

Cat. No.: B1266921

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## Introduction

**4-(2-Bromoethoxy)benzaldehyde** is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive aldehyde group and a bromoethoxy moiety, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in drug development as an intermediate and as a linker in Proteolysis Targeting Chimeras (PROTACs).

## Chemical Structure and Properties

**4-(2-Bromoethoxy)benzaldehyde** is characterized by a benzaldehyde core substituted at the para position with a 2-bromoethoxy group.

Chemical Structure:

Table 1: Chemical Identifiers and Physical Properties<sup>[1]</sup>

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>
Molecular Weight	229.07 g/mol
CAS Number	52191-15-8
IUPAC Name	4-(2-bromoethoxy)benzaldehyde
InChI	InChI=1S/C9H9BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2
InChIKey	XFHTVCMRNSBQCF-UHFFFAOYSA-N
SMILES	<chem>C1=CC(=CC=C1C=O)OCCBr</chem>
Appearance	Colorless to pale yellow liquid or solid
Topological Polar Surface Area	26.3 Å <sup>2</sup>

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-(2-Bromoethoxy)benzaldehyde**.

Table 2: Key Spectroscopic Data[\[1\]](#)[\[2\]](#)[\[3\]](#)

Technique	Data
<sup>13</sup> C NMR	Spectra available in databases such as SpectraBase. <a href="#">[2]</a> <a href="#">[3]</a>
Infrared (IR)	Vapor phase IR spectra are available in spectral databases. <a href="#">[1]</a> <a href="#">[2]</a>
Mass Spectrometry (MS)	Exact Mass: 227.978593 g/mol <a href="#">[1]</a> <a href="#">[3]</a>

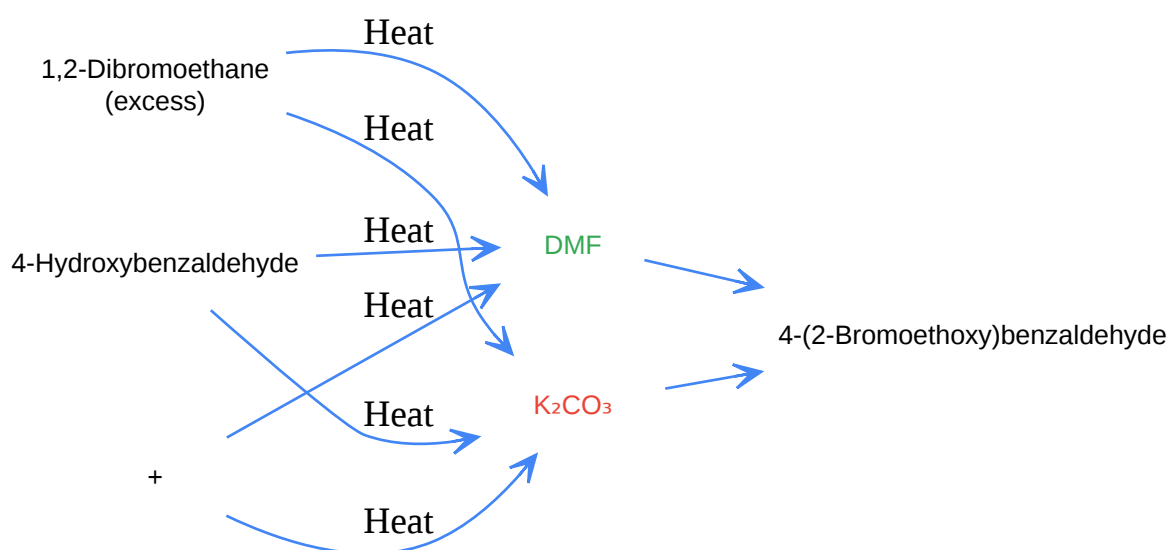
## Synthesis of 4-(2-Bromoethoxy)benzaldehyde

The primary method for the synthesis of **4-(2-Bromoethoxy)benzaldehyde** is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a suitable bromo-etheral reagent.

## Representative Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure adapted from established methods for the synthesis of analogous alkoxybenzaldehydes.<sup>[4][5][6][7]</sup>

Reaction Scheme:



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*Synthesis of 4-(2-Bromoethoxy)benzaldehyde.*

Materials and Reagents:

- 4-Hydroxybenzaldehyde
- 1,2-Dibromoethane
- Anhydrous Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- N,N-Dimethylformamide (DMF), anhydrous

- Ethyl acetate
- Hexane
- Deionized water
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography

Procedure:

- To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 - 2.0 eq).
- Add an excess of 1,2-dibromoethane (3.0 - 5.0 eq) to the reaction mixture.
- Heat the mixture to 70-80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.

- Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x).
- Combine the organic layers and wash with deionized water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **4-(2-Bromoethoxy)benzaldehyde**.

## Applications in Drug Development

The dual functionality of **4-(2-Bromoethoxy)benzaldehyde** makes it a valuable intermediate in the synthesis of pharmaceuticals and a key component in novel therapeutic modalities.

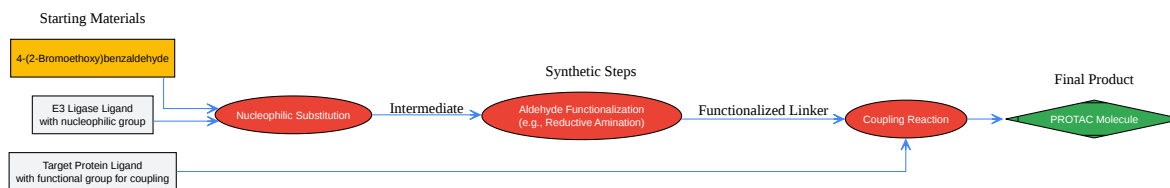
### Intermediate in the Synthesis of Bazedoxifene

**4-(2-Bromoethoxy)benzaldehyde** serves as a precursor for a side chain used in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM).<sup>[8][9]</sup> Bazedoxifene is used for the prevention of postmenopausal osteoporosis.

### Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. **4-(2-Bromoethoxy)benzaldehyde** is utilized as a precursor for these linkers. The bromoethoxy group allows for facile attachment to one of the ligands, while the aldehyde can be further functionalized to connect to the other ligand.

Logical Workflow for PROTAC Synthesis:



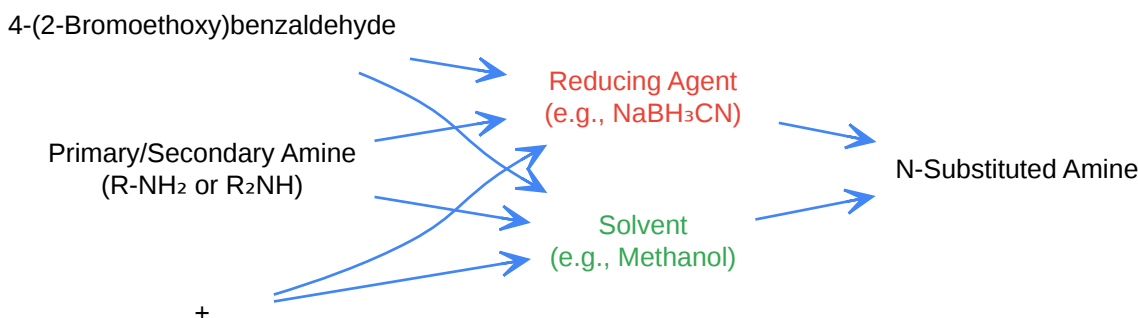
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*Workflow for PROTAC synthesis.*

## Experimental Protocol: Reductive Amination

The aldehyde group of **4-(2-Bromoethoxy)benzaldehyde** can readily react with primary or secondary amines via reductive amination to form a stable amine linkage, a common step in building more complex molecules.<sup>[10][11]</sup>

Reaction Scheme:



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*Reductive amination reaction.*

Procedure Outline:

- Dissolve **4-(2-Bromoethoxy)benzaldehyde** (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent such as methanol or dichloroethane.
- Add a mild reducing agent, such as sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ), portion-wise to the stirred solution.
- Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.
- Upon completion, quench the reaction by adding water or a suitable buffer.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the product by column chromatography if necessary.

## Safety and Handling

**4-(2-Bromoethoxy)benzaldehyde** should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

## Conclusion

**4-(2-Bromoethoxy)benzaldehyde** is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its utility in the synthesis of pharmaceuticals like Bazedoxifene and its role as a linker in the burgeoning field of PROTACs highlight its importance. The synthetic protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

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